molecular formula C8H7NO3 B1598301 3-[(E)-2-Nitroethenyl]phenol CAS No. 3156-44-3

3-[(E)-2-Nitroethenyl]phenol

Cat. No.: B1598301
CAS No.: 3156-44-3
M. Wt: 165.15 g/mol
InChI Key: DHTXBJQMDPODIB-UHFFFAOYSA-N
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Description

3-[(E)-2-Nitroethenyl]phenol is an organic compound characterized by a phenol group substituted with a nitroethenyl group in the para position

Mechanism of Action

Target of Action

3-[(E)-2-Nitroethenyl]phenol, also known as trans-3-Hydroxy-beta-nitrostyrene, is a phenolic compound. Phenolic compounds are known to have a broad range of targets due to their diverse structures . They are known to interact with a wide range of micro-organisms including some fungi and viruses .

Mode of Action

Phenolic compounds, including this compound, are known to be highly reactive substrates for electrophilic reactions . They can undergo electrophilic halogenation, nitration, sulfonation, and Friedel–Crafts reactions . The hydroxyl group in phenols is a strongly activating, ortho- and para-directing substituent in electrophilic aromatic substitution reactions .

Biochemical Pathways

Phenolic compounds are secondary metabolites of plants which constitute an important group, i.e., phenylpropanoids . They are biosynthetically formed by way of either the shikimic acid pathway or the malonate/acetate pathway, also known as the polyketide pathway . These pathways produce monomeric and polymeric phenols and polyphenols, which fulfill a very broad range of physiological roles in plants .

Pharmacokinetics

The pharmacokinetics of phenolic compounds involve their absorption, distribution, metabolism, and excretion (ADME). The bioavailability of phenolic compounds is influenced by various factors including their metabolic processes . Phenolic compounds are known to undergo biotransformation after ingestion .

Result of Action

The result of the action of phenolic compounds is diverse due to their wide range of targets and modes of action. For instance, phenols are known to dissolve tissue on contact via proteolysis . In high concentrations, phenol produces a chemical neurolysis which is nonselective across nerve fiber size and most prominent on its outer aspect .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-[(E)-2-Nitroethenyl]phenol can be synthesized through several methods. One common approach involves the nitration of phenol, followed by the introduction of the ethenyl group. The nitration process typically uses a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group onto the phenol ring. The subsequent introduction of the ethenyl group can be achieved through a Wittig reaction, where a phosphonium ylide reacts with the nitro-substituted phenol under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and Wittig reactions, optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, ensures the efficient production of high-purity compound.

Chemical Reactions Analysis

Types of Reactions

3-[(E)-2-Nitroethenyl]phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the nitro group directs incoming electrophiles to the ortho and para positions relative to the phenol group.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products

    Oxidation: Quinones.

    Reduction: 3-[(E)-2-Aminoethenyl]phenol.

    Substitution: Halogenated derivatives of this compound.

Scientific Research Applications

3-[(E)-2-Nitroethenyl]phenol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.

    Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

    4-Nitrophenol: Similar structure but lacks the ethenyl group.

    2-Nitrophenol: Nitro group in the ortho position relative to the phenol group.

    3-Nitrophenol: Nitro group in the meta position relative to the phenol group.

Uniqueness

3-[(E)-2-Nitroethenyl]phenol is unique due to the presence of both the nitro and ethenyl groups, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups allows for a diverse range of chemical transformations and interactions with biological targets, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

3-(2-nitroethenyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO3/c10-8-3-1-2-7(6-8)4-5-9(11)12/h1-6,10H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHTXBJQMDPODIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)C=C[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40403495
Record name 3-(2-nitroethenyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40403495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3156-44-3
Record name 3-(2-Nitroethenyl)phenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3156-44-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(2-nitroethenyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40403495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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